4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-Cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methoxybenzoyl group, and an azetidinyl group attached to the triazole ring
Mechanism of Action
Target of Action
The primary target of the compound 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone interacts with its target, the VHL protein, by inhibiting its function . This inhibition prevents the degradation of HIF, leading to an increase in HIF levels .
Biochemical Pathways
The increase in HIF levels caused by the action of this compound affects several biochemical pathways. HIF is a transcription factor that regulates the expression of numerous genes involved in angiogenesis, erythropoiesis, and glucose metabolism . Therefore, the compound’s action can lead to increased blood vessel formation, red blood cell production, and changes in energy metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include increased angiogenesis, erythropoiesis, and changes in energy metabolism . These effects could potentially be beneficial in the treatment of conditions such as anemia and ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone. For example, the presence of other drugs, the patient’s health status, and genetic factors could all affect how the compound interacts with its target and produces its effects .
Preparation Methods
The synthesis of 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through an acylation reaction, where the azetidinyl intermediate reacts with 2-methoxybenzoyl chloride in the presence of a base.
Formation of the Triazole Ring: The final step involves the cyclization of the azetidinyl-methoxybenzoyl intermediate with a suitable azide to form the triazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
4-Cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: This compound has a similar triazole ring but with different substituents, leading to different chemical and biological properties.
Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: Another related compound with variations in the substituents attached to the triazole ring.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)16(21)19-8-12(9-19)20-10-14(17-18-20)11-6-7-11/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPLFEDZIXJUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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